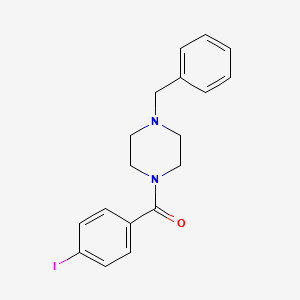

1-Benzyl-4-(4-iodobenzoyl)piperazine

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGYLBFXKRMKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-4-(4-iodobenzoyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with piperazine and benzyl chloride.

Reaction with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a base to form 1-benzylpiperazine.

Iodination: The benzylpiperazine is then subjected to iodination using an iodinating agent such as iodine or an iodine-containing compound to introduce the iodinated benzoyl group.

The reaction conditions often involve the use of solvents like ethanol or chloroform and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-Benzyl-4-(4-iodobenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-(4-iodobenzoyl)piperazine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in various biological activities, including:

- Anti-cancer Activity : Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. For instance, derivatives of piperazine have demonstrated significant anti-proliferative effects against breast cancer cell lines, indicating a similar potential for this compound .

- Neuroprotective Effects : The ability of piperazine derivatives to cross the blood-brain barrier suggests that this compound may also exert neuroprotective effects, making it a candidate for treating neurological disorders .

Radiopharmaceuticals

The compound has been explored as a precursor for the synthesis of radioiodinated tracers used in imaging studies. For example, derivatives containing iodine are particularly useful in positron emission tomography (PET) due to their selective binding properties to tumor tissues . The development of radioiodinated PARP1 tracers has highlighted the utility of similar compounds in glioblastoma imaging, showcasing their potential in oncology .

Molecular Probes

This compound can serve as a molecular probe for studying biological processes. Its ability to bind selectively to specific receptors allows researchers to utilize it in various biochemical assays and imaging techniques, particularly in hypoxic tumor environments where it can act as a radiopharmaceutical .

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of compounds related to this compound:

- Study on Anti-Cancer Mechanisms : A study demonstrated that piperazine derivatives could inhibit key signaling pathways involved in cancer progression, suggesting that this compound might exhibit similar mechanisms .

- Neuroimaging Applications : Research on radioiodinated piperazine derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-iodobenzoyl)piperazine involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-Benzyl-4-(4-iodobenzoyl)piperazine can be compared to other similar compounds, such as:

1-Benzylpiperazine: Lacks the iodinated benzoyl group and has different chemical properties and applications.

4-Iodobenzoylpiperazine: Contains the iodinated benzoyl group but lacks the benzyl group, leading to different reactivity and uses.

1-Benzoyl-4-(4-iodobenzoyl)piperazine: Contains both benzoyl and iodinated benzoyl groups, offering unique chemical characteristics .

Biological Activity

1-Benzyl-4-(4-iodobenzoyl)piperazine (CAS No. 352445-27-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperazine ring substituted with a benzyl group and a 4-iodobenzoyl moiety. The presence of iodine in the structure may enhance its interaction with biological targets due to the unique properties of halogen atoms in molecular interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including those related to DNA replication and protein synthesis.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Therapeutic Applications

Research indicates that this compound exhibits promising activity against various diseases:

Anticancer Activity

Studies have shown that derivatives of piperazine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The iodinated structure may enhance the compound's efficacy as a radiotherapeutic agent, particularly in targeting tumors with high PARP-1 expression, such as glioblastomas .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Benzyl group only | Mild CNS effects |

| 4-(4-Bromobenzoyl)piperazine | Bromine substitution | Anticancer activity |

| 1-(2-Iodophenyl)-piperazine | Iodine substitution | Antimicrobial properties |

The presence of iodine in this compound may confer enhanced biological activity compared to brominated or unsubstituted analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of piperazine derivatives:

- Anticancer Studies : A study demonstrated that iodinated piperazine derivatives showed significant cytotoxicity against glioblastoma cell lines, suggesting potential for targeted cancer therapy .

- Antimicrobial Testing : In vitro assays indicated that certain piperazine derivatives, including those similar to this compound, exhibited notable antibacterial activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-(4-iodobenzoyl)piperazine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Prepare 4-iodobenzoic acid and convert it to the corresponding acid chloride using oxalyl chloride or thionyl chloride under anhydrous conditions.

- Step 2 : Couple the acid chloride with 1-benzylpiperazine in a polar aprotic solvent (e.g., dichloromethane or THF) using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Variables : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 acid chloride:piperazine), and solvent choice significantly impact yield (typically 60–85%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify aromatic protons (δ 7.2–8.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and benzyl/iodobenzoyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 421.06 for CHINO).

- X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to validate supramolecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Strategy :

- Substituent Variation : Replace the iodobenzoyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor binding.

- Piperazine Modifications : Introduce alkyl or aryl groups on the piperazine nitrogen to alter lipophilicity and bioavailability.

- Biological Assays : Test analogs against target enzymes (e.g., monoamine oxidases) or receptors (e.g., serotonin 5-HT) using competitive binding assays or enzymatic inhibition studies.

Q. How should researchers resolve contradictions in biological activity data across structurally similar piperazine derivatives?

- Case Example : Conflicting reports on dopamine receptor affinity for iodobenzoyl vs. nitrobenzoyl analogs.

- Approach :

- Reproducibility Checks : Validate assay conditions (e.g., cell line, ligand concentration, incubation time).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, K).

- Structural Reassessment : Use crystallography or DFT calculations to identify conformational differences impacting binding .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Optimization Methods :

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzyl methylene) with deuterium to slow oxidative metabolism.

- Prodrug Design : Mask polar groups (e.g., esterify piperazine nitrogens) to enhance membrane permeability.

- In Vitro Assays : Use liver microsomes or cytochrome P450 isoforms to screen metabolic liabilities .

Methodological Notes

- Synthetic Challenges : Iodine’s steric bulk may reduce coupling efficiency; optimize via slow addition of acid chloride .

- Ethical Compliance : Adhere to institutional guidelines for handling iodinated compounds (e.g., waste disposal, radiation safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.